Methyl 2-amino-2-methyl-4-(1h-pyrazol-1-yl)butanoate
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Overview
Description
Methyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . This reaction can be catalyzed by acids or bases and often requires heating to facilitate the formation of the heterocyclic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that include the preparation of intermediates followed by their conversion into the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Methyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signaling pathways and exerting biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A simple heterocyclic compound with a similar structure.
Imidazole: Another five-membered ring compound with two nitrogen atoms.
Thiazole: A heterocyclic compound containing sulfur and nitrogen atoms.
Uniqueness
Methyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H15N3O2 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 2-amino-2-methyl-4-pyrazol-1-ylbutanoate |
InChI |
InChI=1S/C9H15N3O2/c1-9(10,8(13)14-2)4-7-12-6-3-5-11-12/h3,5-6H,4,7,10H2,1-2H3 |
InChI Key |
FVBBOGCKVLFMMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=CC=N1)(C(=O)OC)N |
Origin of Product |
United States |
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